molecular formula C7H16ClNO B2956120 7-Ethyl-1,4-oxazepane hydrochloride CAS No. 2229266-09-3

7-Ethyl-1,4-oxazepane hydrochloride

Cat. No. B2956120
CAS RN: 2229266-09-3
M. Wt: 165.66
InChI Key: WIDRFCKBFQIXRJ-UHFFFAOYSA-N
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Description

7-Ethyl-1,4-oxazepane hydrochloride is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.66. It contains a total of 24 bonds, including 9 non-H bonds, 1 rotatable bond, 1 seven-membered ring, 1 secondary amine (aliphatic), and 1 ether (aliphatic) .


Molecular Structure Analysis

The molecular structure of 7-Ethyl-1,4-oxazepane hydrochloride consists of a seven-membered ring with an ethyl group attached to the seventh carbon . It also contains a secondary aliphatic amine and an aliphatic ether .

Scientific Research Applications

Synthesis and Chemical Properties

  • Conformationally Restricted Dopamine Analogues : The synthesis of bridged 3-benzazepine derivatives, which include 7-Ethyl-1,4-oxazepane hydrochloride, was explored for their potential as conformationally restricted dopamine analogues. This study indicates the potential use of these compounds in neurological research and pharmacology (Gentles et al., 1991).

Applications in Materials Science

  • Corrosion Inhibition : Triazepines carboxylate substituted compounds, closely related to 7-Ethyl-1,4-oxazepane hydrochloride, have been studied for their role as acid corrosion inhibitors for mild steel. Their efficiency in preventing corrosion, particularly in hydrochloric acid environments, highlights their potential in materials protection and engineering (Alaoui et al., 2018).

Pharmacological Interactions

  • Interaction with Ethanol : A study on Oxazepam, a compound structurally related to 7-Ethyl-1,4-oxazepane hydrochloride, revealed its reaction with ethanol, forming a derivative compound. This interaction might have pharmacological implications, suggesting the need for caution when combining certain medications with alcohol (Yang & Yang, 2020).

Biomaterials Development

  • Poly(2-oxazoline)s as Biomaterials : Poly(2-oxazoline)s, a class of polymers that includes 7-Ethyl-1,4-oxazepane hydrochloride derivatives, have been extensively researched as biomaterials. They are considered comparable to poly(ethylene glycol) in their applications, with a focus on pharmaceutical and biomedical fields (Lorson et al., 2018).

Chemical Reactions and Transformations

  • Stereoselective Nucleophilic Substitution : The behavior of oxazepam under conditions of stereoselective nucleophilic substitution and racemization in acidic methanol and ethanol was studied, providing insights into the chemical properties and reactivity of related 1,4-oxazepane compounds (Yang, Bao, & Shou, 1996).

properties

IUPAC Name

7-ethyl-1,4-oxazepane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-2-7-3-4-8-5-6-9-7;/h7-8H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDRFCKBFQIXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCNCCO1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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